Hydroxybupropion
Overview
Description
Hydroxybupropion is the major active metabolite of the antidepressant and smoking cessation drug bupropion . It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism .
Synthesis Analysis
Hydroxybupropion is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . The formation of hydroxybupropion was followed by TLC in pure ethyl acetate .
Molecular Structure Analysis
The molecular formula of Hydroxybupropion is C13H18ClNO2 . The IUPAC name is (±)-1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methyl-2-propanyl)amino]-1-propanone .
Chemical Reactions Analysis
Bupropion is extensively metabolized in humans. Three metabolites are active: hydroxybupropion, which is formed via hydroxylation of the tert-butyl group of bupropion, and the amino-alcohol isomers, threohydrobupropion and erythrohydrobupropion, which are formed via reduction of the carbonyl group .
Physical And Chemical Properties Analysis
Hydroxybupropion is a solid compound with a molecular weight of 255.74 g/mol . It is soluble in DMSO at 90 mg/mL .
Scientific Research Applications
Interaction with Herbal Medicine
Baicalin, an herbal medicine, significantly induced CYP2B6-catalyzed bupropion hydroxylation, suggesting potential interactions with other CYP2B6 substrate drugs (Fan et al., 2009).
Behavioral and Monoamine Transporter Effects
Hydroxybupropion enantiomers impact monoamine transporters and nicotinic acetylcholine receptor subtypes, suggesting their role in the clinical and behavioral effects of bupropion, especially in smoking cessation (Damaj et al., 2004).
Smoking Cessation Pharmacology
Hydroxybupropion contributes to bupropion's pharmacologic effects in smoking cessation, with genetic variation in CYP2B6 influencing hydroxybupropion formation and treatment response (Zhu et al., 2012).
Bupropion Pharmacokinetics and Genetic Variants
CYP2C19 genetic variants influence bupropion pharmacokinetics but not smoking cessation outcomes, highlighting the role of hydroxybupropion in bupropion response (Zhu et al., 2014).
Nicotine Dependence Behavior
Hydroxybupropion enantiomers affect various aspects of nicotine dependence in mice, indicating their potential as drug candidates for smoking cessation (Damaj et al., 2010).
Serum Concentrations for Dose Optimization
Monitoring 4-hydroxybupropion serum levels can guide antidepressant drug therapy with bupropion, with evidence suggesting blood levels above a certain threshold for therapeutic improvement (Laib et al., 2014).
Transfer Across Placenta in Pregnancy
Bupropion and its metabolites, including hydroxybupropion, cross the placenta, indicating fetal exposure during maternal bupropion use (Fokina et al., 2016).
Influence of CYP2B6 Polymorphisms
CYP2B6 allelic variants significantly influence the clinical concentrations and metabolism of bupropion enantiomers, affecting therapeutic outcomes (Kharasch & Crafford, 2018).
Impact on Steady-State Serum Concentrations
The CYP2B6*6 variant allele is associated with reduced formation of hydroxybupropion, potentially affecting clinical response in psychiatric patients (Høiseth et al., 2015).
Influence of Genetic Polymorphisms
Genetic polymorphisms of CYP2B6 affect pharmacokinetic parameters of both bupropion and hydroxybupropion, impacting the clinical administration of bupropion in Chinese patients (Ma et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOAEVOSDHIVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002894 | |
Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxybupropion | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012235 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hydroxybupropion | |
CAS RN |
92264-81-8, 82793-84-8 | |
Record name | 1-(3-Chlorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92264-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxybupropion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYBUPROPION, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94F513635 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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